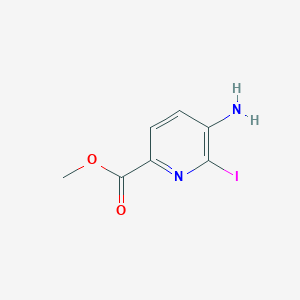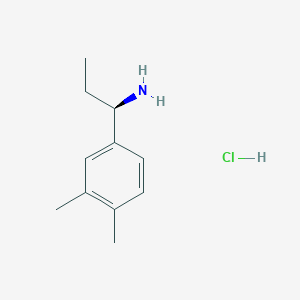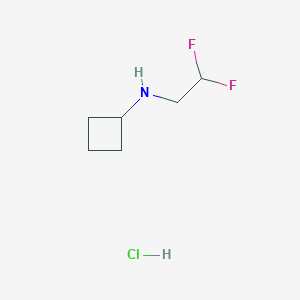
5-氨基-6-碘吡啶甲酸甲酯
描述
“Methyl 5-amino-6-iodopicolinate” is a chemical compound with the CAS number 872355-60-7 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 5-amino-6-iodopicolinate” involves the use of sodium periodate and iodine in N,N-dimethyl-formamide at 60℃ . The reaction is stirred for 48 hours, and the resulting mixture is added to a 10% aqueous sodium sulfite solution. The crystals are collected by filtration, washed with water, and dried under reduced pressure .Physical And Chemical Properties Analysis
“Methyl 5-amino-6-iodopicolinate” is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学研究应用
合成和表征
- 5-氨基-6-碘吡啶甲酸甲酯是一种化合物,可通过碘介导的环化反应参与合成各种吗啉、哌嗪和硫吗啉。该过程是创建各种化学结构的关键步骤,使得能够在化学的各个领域进一步探索和应用 (Bera 和 Panda,2012)。
化学转化
- 该化合物已用于探索相关化学结构的亲电取代反应的研究中。例如,对相关化合物 5-羟基吡啶-2-甲酸的碘化和氨甲基化研究表明,5-氨基-6-碘吡啶甲酸甲酯有可能发生类似的化学转化,从而形成具有不同性质的衍生物 (Smirnov 等,1976)。
药理研究
- 虽然有关 5-氨基-6-碘吡啶甲酸甲酯的具体细节有限,但已经检查了具有相似结构的化合物的潜在药理作用。例如,对 AM630(一种与 5-氨基-6-碘吡啶甲酸甲酯在结构上相关的化合物)的研究揭示了其作为脑中大麻素受体拮抗剂的特性,表明可以研究相关化合物是否具有类似的生物活性 (Hosohata 等,1997)。
在传感技术中的潜在应用
- 人们还对将此类化合物应用于传感技术感兴趣。对类似化合物的研究表明了它们在检测和传感不同金属离子方面的潜力,这表明可以探索 5-氨基-6-碘吡啶甲酸甲酯用于类似应用 (Hazra 等,2018)。
安全和危害
“Methyl 5-amino-6-iodopicolinate” is classified under the GHS07 hazard pictogram . It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It’s also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
属性
IUPAC Name |
methyl 5-amino-6-iodopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAWLFXZOHDXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704844 | |
| Record name | Methyl 5-amino-6-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872355-60-7 | |
| Record name | Methyl 5-amino-6-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1424376.png)
![(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1424378.png)



![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424385.png)

![3-Methylxanthine-[13C4,15N3]](/img/structure/B1424388.png)

![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)



![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)